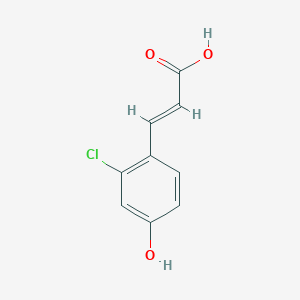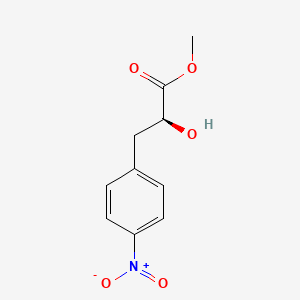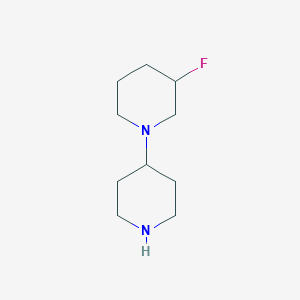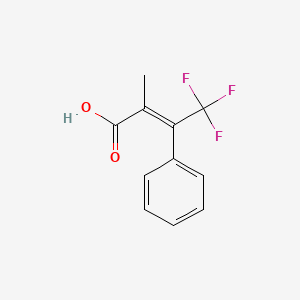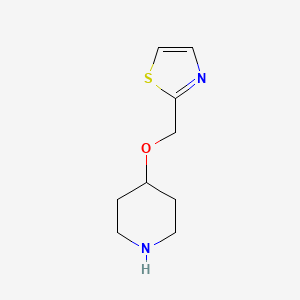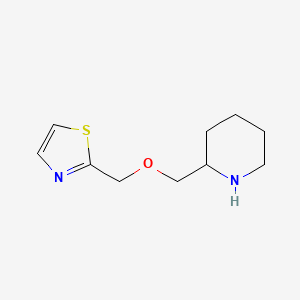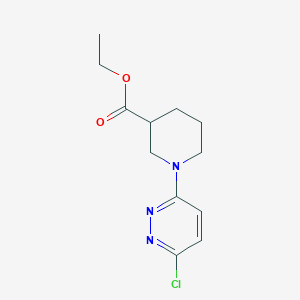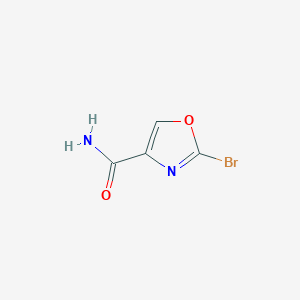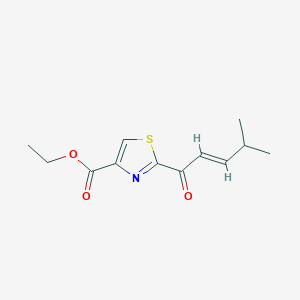
11-(2-Methoxyethoxy)undecyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-(2-Methoxyethoxy)undecyltrichlorosilane” is a chemical compound with the formula C14H29Cl3O2Si . It is a liquid substance used as a chemical intermediate . The product code for this compound is SIM6491.5 .
Molecular Structure Analysis
The molecular weight of “this compound” is 363.83 g/mol . Its molecular formula is C14H29Cl3O2Si . The IUPAC name of this compound is trichloro-[11-(2-methoxyethoxy)undecyl]silane .
Physical And Chemical Properties Analysis
This compound has a boiling point of 145-149ºC at 1.25mmHg and a density of 1.07 g/mL . It appears as a transparent liquid .
Applications De Recherche Scientifique
Surface Chemistry and Biointerface Studies
Research into the surface chemistry of materials, particularly at the biointerface, is a significant application area for 11-(2-Methoxyethoxy)undecyltrichlorosilane and its derivatives. These compounds are used to create self-assembled monolayers (SAMs) on silicon substrates, which are instrumental in studying bacteria/material interactions. By controlling the surface chemistry through these SAMs, researchers can gain insights into how surface properties affect bacterial adhesion and biofilm formation, which is critical for the development of biomaterials and medical devices (Böhmler et al., 2013).
Polymer and Material Science
In the realm of polymer and material science, compounds like this compound play a crucial role in the synthesis and modification of polymers. For example, gradient polyacrylate brushes have been synthesized using a derivative of this compound, showcasing its utility in creating materials with specific properties, such as gradient thickness, which can be used in various applications including microfluidics and sensor technology (Lee et al., 2012).
Liquid Crystal and Optoelectronic Applications
Another area of application is in the synthesis of side-chain liquid crystalline polysiloxanes and copolysiloxanes, where derivatives of this compound are used as side groups. These materials exhibit unique liquid crystalline properties that are promising for use in optoelectronic devices due to their ability to align in a columnar planar fashion, offering potential in the development of displays and photovoltaic devices (Makowski et al., 2015).
Click Chemistry and Surface Modification
Click chemistry on surfaces is another innovative application, where azido-terminated monolayers created from derivatives of this compound are used for surface functionalization. This method allows for the attachment of various functional groups to surfaces in a highly selective and efficient manner, opening up new possibilities in the creation of functionalized materials for a range of applications, from sensors to biomedical devices (Lummerstorfer & Hoffmann, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
trichloro-[11-(2-methoxyethoxy)undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKTYWHVXBTJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6594116.png)
